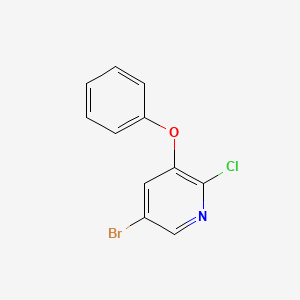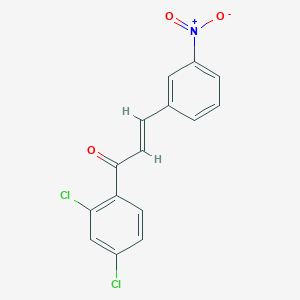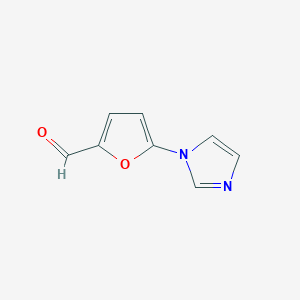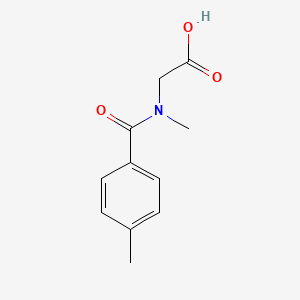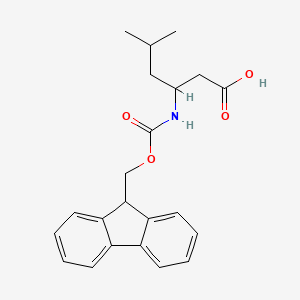
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Descripción general
Descripción
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. This compound is often utilized in the field of organic chemistry due to its stability and effectiveness as a protecting group for amino acids during peptide synthesis .
Mecanismo De Acción
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine, an essential amino acid involved in protein synthesis.
Mode of Action
This compound, being a derivative, might interact with these systems, but the exact nature of these interactions is currently unknown .
Biochemical Pathways
Given its structural similarity to alanine, it may be involved in the alanine cycle, a biochemical pathway that allows the body to regulate blood sugar levels .
Result of Action
As an alanine derivative, it may have similar effects to alanine, which include the regulation of blood sugar levels and participation in protein synthesis . .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Métodos De Preparación
The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid typically involves the protection of the amino group of the amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Análisis De Reacciones Químicas
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid is widely used in scientific research, particularly in the synthesis of peptides. Its applications include:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptides.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various industrial applications.
Comparación Con Compuestos Similares
Similar compounds to 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid include:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-((9H-Fluoren-9-ylmethoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: A compound with dual protecting groups for more complex peptide synthesis.
The uniqueness of this compound lies in its specific structure, which provides stability and ease of removal of the Fmoc group under mild conditions, making it highly effective for peptide synthesis .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSABQQLLRFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


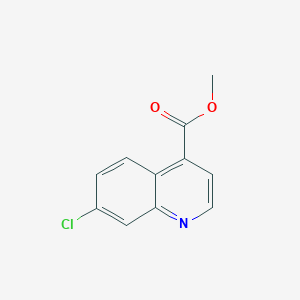
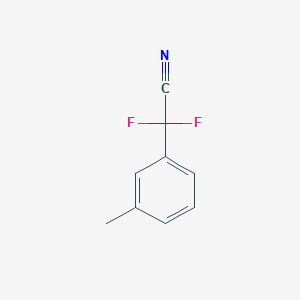
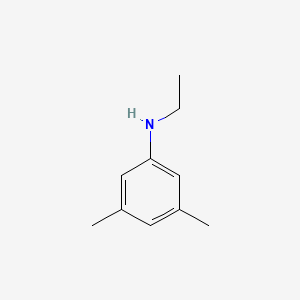
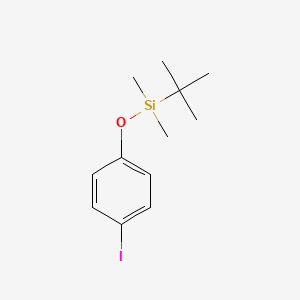
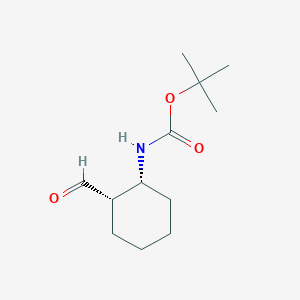
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)
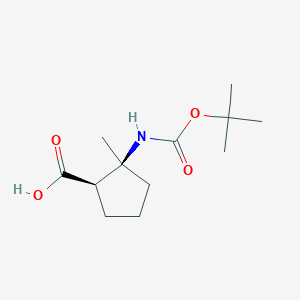

![tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B3098405.png)

